molecular formula C20H22BF3O3 B14028696 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester

Katalognummer: B14028696
Molekulargewicht: 378.2 g/mol
InChI-Schlüssel: COOQWIBWEINKOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry This compound is known for its unique structural features, which include a benzyloxy group, a trifluoromethyl group, and a boronic acid pinacol ester moiety

Vorbereitungsmethoden

The synthesis of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester include:

    Phenylboronic acid pinacol ester: Lacks the benzyloxy and trifluoromethyl groups, resulting in different reactivity and applications.

    3-(Methoxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical behavior.

    4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester: Positional isomer with different reactivity due to the placement of substituents.

Eigenschaften

Molekularformel

C20H22BF3O3

Molekulargewicht

378.2 g/mol

IUPAC-Name

4,4,5,5-tetramethyl-2-[3-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-10-15(20(22,23)24)11-17(12-16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI-Schlüssel

COOQWIBWEINKOF-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=CC=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.